molecular formula C16H25NO2 B1293146 3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol CAS No. 1141776-83-1

3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol

Cat. No. B1293146
CAS RN: 1141776-83-1
M. Wt: 263.37 g/mol
InChI Key: WJIGGYYSZBWCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the late 1970s. It was developed as a potential alternative to morphine for the treatment of pain, but its use has been limited due to its potential for abuse and addiction. Despite these limitations, AH-7921 has been the subject of scientific research due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol acts as an agonist at the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. When 3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol binds to the mu-opioid receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin, which are associated with feelings of pleasure and reward. This mechanism of action is similar to that of other opioid drugs, such as morphine and fentanyl.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol are similar to those of other opioid drugs. It produces analgesia, sedation, and euphoria, as well as respiratory depression, nausea, and constipation. In addition, 3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol has been shown to produce physical dependence and withdrawal symptoms in animals, similar to other opioids.

Advantages and Limitations for Lab Experiments

3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol has been used as a research tool to study the mechanisms of opioid receptor activation and the development of tolerance and dependence. Its unique chemical structure and pharmacological properties make it a valuable tool for studying the opioid system. However, its potential for abuse and addiction, as well as its limited therapeutic applications, make it a challenging drug to work with in the laboratory.

Future Directions

There are several potential future directions for research on 3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol. One area of interest is the development of new opioid drugs that are less addictive and have fewer side effects than current treatments. Another area of interest is the development of new research tools to study the opioid system, including the development of new ligands and imaging agents. Finally, there is a need for further research on the mechanisms of opioid receptor activation and the development of tolerance and dependence, in order to develop more effective treatments for opioid addiction.

Scientific Research Applications

3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol has been studied for its potential therapeutic applications, including its use as an analgesic and as a treatment for opioid addiction. It has also been studied for its effects on the central nervous system and its potential for abuse and addiction. In addition, 3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol has been used as a research tool to study the mechanisms of opioid receptor activation and the development of tolerance and dependence.

properties

IUPAC Name

3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIGGYYSZBWCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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